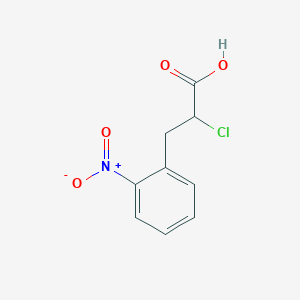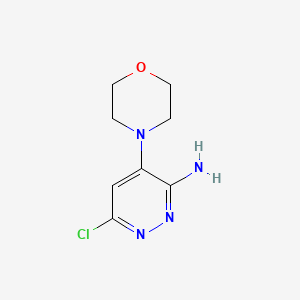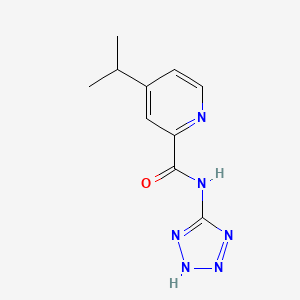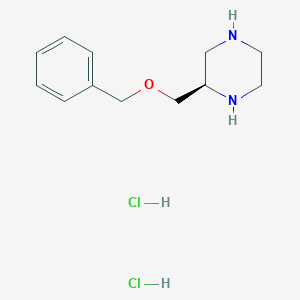![molecular formula C9H10ClNO2S B8353093 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene](/img/structure/B8353093.png)
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene
Overview
Description
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C₉H₁₀ClNO₂S. It is characterized by the presence of a chloropropyl group, a sulfanyl group, and a nitrobenzene moiety. This compound is a yellow solid and is known for its unique chemical structure, which includes chlorine, nitro, and sulfanyl functional groups .
Preparation Methods
The synthesis of 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene can be achieved through organic synthesis reactions. One common method involves the reaction of 4-nitroaniline with 3-chloropropylsulfanyl chloride. The reaction typically occurs under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include optimization of reaction conditions to maximize yield and minimize by-products. Safety measures are crucial during industrial production due to the toxic and hazardous nature of the reactants and products involved .
Chemical Reactions Analysis
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways involving sulfanyl and nitro groups. It may also be used in the development of biochemical assays.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1-[(3-Chloropropyl)sulfanyl]-4-nitrobenzene can be compared with other similar compounds, such as:
1-[(3-Chloropropyl)sulfanyl]-4-aminobenzene: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
1-[(3-Chloropropyl)sulfanyl]-4-methylbenzene:
1-[(3-Chloropropyl)sulfanyl]-4-hydroxybenzene:
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H10ClNO2S |
|---|---|
Molecular Weight |
231.70 g/mol |
IUPAC Name |
1-(3-chloropropylsulfanyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H10ClNO2S/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2 |
InChI Key |
MVOSLEMJXLXACB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCCCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

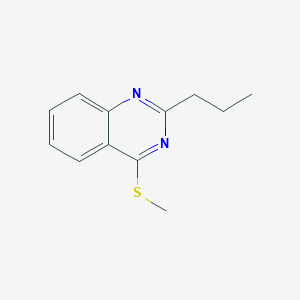
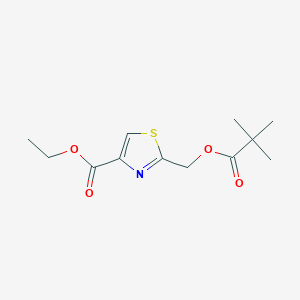
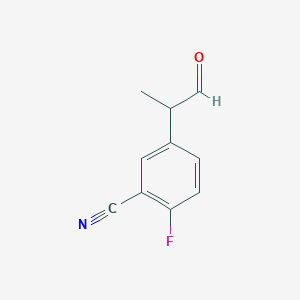

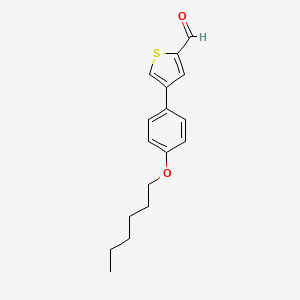

![5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8353070.png)
![1-(4-Benzyloxyphenyl)-4-[4-(Trifluoromethoxy)phenoxy]piperidine](/img/structure/B8353079.png)
![2,4,8,10-Tetra-tert-butyl-6-chloro-12-methyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocine](/img/structure/B8353086.png)
